molecular formula C8H10BrCl2N B13591357 [(4-Bromo-3-chlorophenyl)methyl](methyl)aminehydrochloride

[(4-Bromo-3-chlorophenyl)methyl](methyl)aminehydrochloride

Cat. No.: B13591357
M. Wt: 270.98 g/mol
InChI Key: KYZZAORTPRZGOM-UHFFFAOYSA-N
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Description

(4-Bromo-3-chlorophenyl)methylaminehydrochloride is an organic compound with the molecular formula C8H10BrCl2N. It is a derivative of phenylmethylamine, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-chlorophenyl)methylaminehydrochloride typically involves the reaction of 4-bromo-3-chlorobenzyl chloride with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of (4-Bromo-3-chlorophenyl)methylaminehydrochloride can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-chlorophenyl)methylaminehydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and alkoxide ions. The reactions are typically carried out in polar solvents such as ethanol or methanol.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are usually carried out in acidic or basic conditions.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution Reactions: Products include substituted phenylmethylamines.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include primary and secondary amines.

Scientific Research Applications

(4-Bromo-3-chlorophenyl)methylaminehydrochloride has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects in treating certain diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Bromo-3-chlorophenyl)methylaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(4-Bromo-3-chlorophenyl)methylaminehydrochloride can be compared with other similar compounds, such as:

  • (4-Bromo-3-methylphenyl)methylaminehydrochloride
  • (4-Chloro-3-methylphenyl)methylaminehydrochloride
  • (4-Bromo-3-fluorophenyl)methylaminehydrochloride

These compounds share similar chemical structures but differ in the substituents on the phenyl ring. The presence of different substituents can affect the compound’s reactivity, biological activity, and applications.

Conclusion

(4-Bromo-3-chlorophenyl)methylaminehydrochloride is a versatile compound with various applications in scientific research and industry. Its unique chemical structure allows it to undergo a range of chemical reactions, making it a valuable building block in organic synthesis. Its mechanism of action and comparison with similar compounds highlight its potential in various fields, including chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C8H10BrCl2N

Molecular Weight

270.98 g/mol

IUPAC Name

1-(4-bromo-3-chlorophenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C8H9BrClN.ClH/c1-11-5-6-2-3-7(9)8(10)4-6;/h2-4,11H,5H2,1H3;1H

InChI Key

KYZZAORTPRZGOM-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=C(C=C1)Br)Cl.Cl

Origin of Product

United States

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